molecular formula C24H32N4O4S B2431392 N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-13-3

N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2431392
CAS RN: 898451-13-3
M. Wt: 472.6
InChI Key: MDCKWBGLOVPRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O4S and its molecular weight is 472.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Insecticidal Activity : Pyridine derivatives have been synthesized and tested for their insecticidal activity. One study found that certain derivatives exhibited significant aphidicidal activities, with one compound being about four times more effective than the commercial insecticide acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

  • Antifungal and Antimicrobial Agents : Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives highlighted their potential as broad-spectrum antifungal agents, specifically against Candida and Aspergillus species. Modifications to the compound's structure have led to improved plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).

  • Synthetic Pathways : A study on the synthesis of cyclopenta[c]pyridine derivatives revealed smooth reactions involving cyanothioacetamide, leading to compounds with potential for further chemical investigation and application (Dotsenko, Krivokolysko, & Litvinov, 2008).

Pharmacological Potential

  • Analgesic and Anti-inflammatory Properties : The synthesis and evaluation of various pyrimidine derivatives have been explored, with some compounds showing promising anti-inflammatory and analgesic activities. This suggests potential for the development of new therapeutic agents based on pyrimidine structures (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).

  • Antitumor Activities : Novel compounds derived from modifications of the core structure have exhibited high inhibitory effects in vitro against several human cancer cell lines, highlighting the therapeutic potential of such derivatives in oncology (Shams, Mohareb, Helal, & Mahmoud, 2010).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-2-32-21-10-4-3-8-19(21)25-22(29)17-33-23-18-7-5-9-20(18)28(24(30)26-23)12-6-11-27-13-15-31-16-14-27/h3-4,8,10H,2,5-7,9,11-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCKWBGLOVPRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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